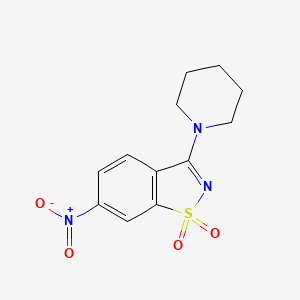![molecular formula C59H48N4O6 B11565213 N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide](/img/structure/B11565213.png)
N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-3-PHENYL-N-(4-{4-[2-(4-{4-[(2E)-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” is a complex organic molecule characterized by multiple phenyl groups and formamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds and the introduction of phenyl groups. Typical synthetic routes may involve:
Amidation Reactions: Using reagents such as carbodiimides (e.g., DCC) to form amide bonds.
Aromatic Substitution: Introducing phenyl groups through reactions like Friedel-Crafts acylation or alkylation.
Protection and Deprotection Steps: To ensure selective reactions at different stages of the synthesis.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Batch Processing: For small-scale, high-purity synthesis.
Flow Chemistry: For continuous production, improving efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols from the amide and phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl groups or amide functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used, but could include various substituted phenyl derivatives, amines, or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential therapeutic properties.
Biochemical Probes: Used to study biological pathways and interactions.
Medicine
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: As a precursor for the synthesis of advanced materials.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamides: Compounds with similar amide functionalities.
Phenylpropanoids: Molecules with similar phenyl and propene structures.
Polyphenyl Compounds: Molecules with multiple phenyl groups.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of phenyl and formamido groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C59H48N4O6 |
|---|---|
Molecular Weight |
909.0 g/mol |
IUPAC Name |
N-[(Z)-3-[4-[4-[2-[4-[4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C59H48N4O6/c1-59(2,45-23-31-49(32-24-45)68-51-35-27-47(28-36-51)60-57(66)53(39-41-15-7-3-8-16-41)62-55(64)43-19-11-5-12-20-43)46-25-33-50(34-26-46)69-52-37-29-48(30-38-52)61-58(67)54(40-42-17-9-4-10-18-42)63-56(65)44-21-13-6-14-22-44/h3-40H,1-2H3,(H,60,66)(H,61,67)(H,62,64)(H,63,65)/b53-39-,54-40+ |
InChI Key |
ISAMXDZLFAYYRT-OOJZLWMKSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)/C(=C/C7=CC=CC=C7)/NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)C(=CC7=CC=CC=C7)NC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide](/img/structure/B11565135.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11565146.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11565161.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11565162.png)
![2-(3-bromophenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11565173.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11565175.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B11565176.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565181.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11565190.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11565191.png)
![N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565194.png)
![N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11565197.png)
